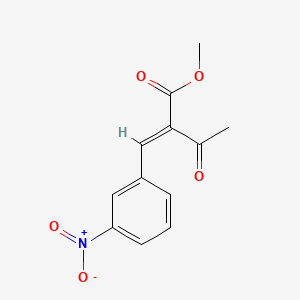![molecular formula C8H6ClNOS B1363808 2-Chloro-4-methoxybenzo[d]thiazole CAS No. 3507-27-5](/img/structure/B1363808.png)
2-Chloro-4-methoxybenzo[d]thiazole
概要
説明
2-Chloro-4-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H6ClNOS . It is a solid substance and is used in various research and development activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-4-methoxybenzothiazole with copper (II) chloride and isopentyl nitrite in acetonitrile at 65°C . The reaction is carried out in an inert atmosphere for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 . The molecular weight of the compound is 199.66 .Chemical Reactions Analysis
Thiazoles, including this compound, exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly influenced by the substituents on a particular position of the thiazole ring .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 199.66 . The compound has a boiling point of 293.495°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .科学的研究の応用
Quantum Chemical Modeling and Optoelectronic Applications
- 2-Chloro-4-methoxybenzo[d]thiazole derivatives have been studied for their electronic and nonlinear optical (NLO) properties. These properties suggest potential applications in optoelectronics and photonics. The study involved quantum chemical modeling and spectroscopic analysis of azo derivatives absorbing light in the visible range, including this compound-related compounds (Huo et al., 2021).
Antimicrobial Applications
- Derivatives of this compound have shown significant antibacterial and antifungal activities. This is particularly evident in the synthesis and evaluation of 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxybenzohydrazide moiety. These compounds demonstrated notable antimicrobial effects against various strains (Kumar et al., 2013).
Cancer Research and Tubulin Polymerization Inhibition
- In cancer research, structural modifications of this compound have led to the development of SMART agents (4-substituted methoxybenzoyl-aryl-thiazoles), showing improved antiproliferative activity against melanoma and prostate cancer cells. These compounds are found to inhibit tubulin polymerization (Lu et al., 2009).
Lanthanides Research
- This compound has been utilized in the study of lanthanides. The synthesis and investigation of 4-chloro-2-methoxybenzoates of light lanthanides(III) have provided insights into their magnetic moments and thermal properties. This research aids in understanding the metal-ligand bonding in these compounds, primarily electrostatic in nature (Ferenc et al., 2007).
Molecular Docking and Quantum Chemical Calculations
- The compound has been studied through molecular docking and quantum chemical calculations to predict its biological effects. These studies involve analyzing molecular structure, spectroscopic data, and molecular electrostatic potential to evaluate potential biological applications (Viji et al., 2020).
Corrosion Inhibition
- Derivatives of this compound, specifically thiazole hydrazones, have shown potential as corrosion inhibitors. They effectively suppress corrosion processes in acidic media, indicating their application in materials science and engineering (Chaitra et al., 2016).
Isoxazole Derivatives for Cancer Cell Cycle Regulation
- Isoxazole derivatives of this compound have been synthesized and evaluated for cytotoxicity against various cancer cell lines. They have shown potential in inducing G2/M cell cycle arrest and apoptosis in cancer cells, highlighting their application in cancer therapy (Kumbhare et al., 2014).
Safety and Hazards
The safety information available for 2-Chloro-4-methoxybenzo[d]thiazole indicates that it has a GHS07 signal word “Warning” and hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, and microbial infections .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation, pain, and microbial infections .
Pharmacokinetics
The compound is reported to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is reported to be stable under inert atmosphere and at temperatures between 2-8°c .
生化学分析
Biochemical Properties
2-Chloro-4-methoxybenzo[d]thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 These interactions suggest that this compound can modulate metabolic pathways and influence the metabolism of other compounds
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular responses to toxins . Furthermore, its effects on cell signaling pathways can lead to changes in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of cytochrome P450 enzymes results from its binding to the active site of these enzymes, preventing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmospheric conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and alterations in metabolic enzyme activity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is known to permeate cell membranes and distribute within various cellular compartments . Its interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
2-chloro-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCTXJVKIFYBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365946 | |
| Record name | 2-Chloro-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3507-27-5 | |
| Record name | 2-Chloro-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)



